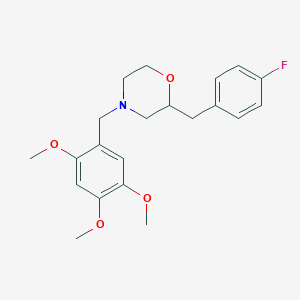![molecular formula C17H14FN3O2S B6080610 {4-amino-2-[(3-fluorophenyl)amino]-1,3-thiazol-5-yl}(4-methoxyphenyl)methanone](/img/structure/B6080610.png)
{4-amino-2-[(3-fluorophenyl)amino]-1,3-thiazol-5-yl}(4-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-amino-2-[(3-fluorophenyl)amino]-1,3-thiazol-5-yl}(4-methoxyphenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of {4-amino-2-[(3-fluorophenyl)amino]-1,3-thiazol-5-yl}(4-methoxyphenyl)methanone involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and proliferation. It also inhibits the expression of VEGF, which is involved in the development of new blood vessels in tumors.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, it has been shown to reduce inflammation and inhibit the growth of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using {4-amino-2-[(3-fluorophenyl)amino]-1,3-thiazol-5-yl}(4-methoxyphenyl)methanone in lab experiments is its potent anti-tumor activity against various cancer cell lines. It also exhibits anti-inflammatory and anti-bacterial properties, making it a versatile compound for various applications. However, one of the limitations is the lack of in vivo studies, which limits its potential for clinical applications.
Direcciones Futuras
There are several future directions for the research and development of {4-amino-2-[(3-fluorophenyl)amino]-1,3-thiazol-5-yl}(4-methoxyphenyl)methanone. One potential direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the development of new analogs with improved potency and selectivity. In addition, further studies are needed to investigate the in vivo efficacy and toxicity of the compound, which is essential for its potential clinical applications.
Métodos De Síntesis
The synthesis of {4-amino-2-[(3-fluorophenyl)amino]-1,3-thiazol-5-yl}(4-methoxyphenyl)methanone involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting product with 3-fluoroaniline. The final product is obtained through a condensation reaction with 4-methoxybenzoyl chloride. The synthesis method has been optimized to yield a high purity product with a good yield.
Aplicaciones Científicas De Investigación
{4-amino-2-[(3-fluorophenyl)amino]-1,3-thiazol-5-yl}(4-methoxyphenyl)methanone has been extensively studied for its potential applications in various fields. It has been found to exhibit potent anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. It has also been shown to have anti-inflammatory and anti-bacterial properties, making it a potential candidate for the development of new drugs.
Propiedades
IUPAC Name |
[4-amino-2-(3-fluoroanilino)-1,3-thiazol-5-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c1-23-13-7-5-10(6-8-13)14(22)15-16(19)21-17(24-15)20-12-4-2-3-11(18)9-12/h2-9H,19H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJOAGPRWKWMHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)NC3=CC(=CC=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-(5-benzoyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-N~2~,N~2~-diethylglycinamide hydrochloride](/img/structure/B6080535.png)
![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6080553.png)
![1-[(4-chlorophenyl)sulfonyl]-3-pyridin-3-yl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine](/img/structure/B6080564.png)
![6-(2,4-dimethoxy-3-methylbenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B6080566.png)
![2-[4-cyclobutyl-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6080567.png)


![3-{1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B6080580.png)
![N-[(1-cyclohexyl-3-piperidinyl)methyl]-2-(1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)acetamide](/img/structure/B6080585.png)
![1-benzyl-5-[(2,5-dimethyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6080588.png)
![2-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6080595.png)
![dimethyl [(2-methoxyphenoxy)(phenyl)methyl]phosphonate](/img/structure/B6080612.png)
![8-chloro-N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B6080614.png)